Home > Products > Screening Compounds P67083 > 1-Benzyl-4-phenoxyphthalazine
1-Benzyl-4-phenoxyphthalazine - 155937-32-9

1-Benzyl-4-phenoxyphthalazine

Catalog Number: EVT-2900569
CAS Number: 155937-32-9
Molecular Formula: C21H16N2O
Molecular Weight: 312.372
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: 1-Benzyl-4-formyl-1H-pyrrole-3-carboxamide has been investigated for its biological, electronic, optical, and vibrational properties using DFT/B3LYP methods. [] This research suggests potential applications in various fields.

Relevance: This compound shares a similar 1-benzyl substituent with 1-benzyl-4-phenoxyphthalazine. Additionally, both compounds contain a nitrogen-containing heterocycle, pyrrole in the case of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide and phthalazine in 1-benzyl-4-phenoxyphthalazine. This structural similarity suggests potential overlap in their chemical properties and biological activities. []

1-Benzyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (P1)

Compound Description: This compound has demonstrated potent corrosion inhibition properties for mild steel in 1M HCl solutions. [] This activity is attributed to its molecular structure, suggesting potential applications in industrial settings.

Relevance: 1-benzyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one shares the 1-benzyl and 4-phenyl substituents with 1-benzyl-4-phenoxyphthalazine. Furthermore, both compounds contain a nitrogen-containing heterocycle, benzodiazepine in this case and phthalazine in 1-benzyl-4-phenoxyphthalazine. This structural similarity suggests that 1-benzyl-4-phenoxyphthalazine might also exhibit corrosion inhibition properties or related activities. []

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

Compound Description: This compound is a potent acetylcholinesterase (AChE) inhibitor. [] Its potential as an anti-dementia agent is currently being investigated. []

Relevance: Although this compound differs significantly from 1-benzyl-4-phenoxyphthalazine in its core structure, it belongs to the broader class of 1-benzylpiperidine derivatives. This shared structural motif might be relevant for exploring potential pharmacological activities of 1-benzyl-4-phenoxyphthalazine, particularly those related to the central nervous system. [, ]

Compound Description: Compounds within this class, particularly SKL-12846 and SKL-13784, have demonstrated the ability to reduce blood cholesterol levels without affecting thyroid-stimulating hormone (TSH) in cholesterol-fed rats. [] These findings highlight their potential as therapeutic agents for lipid disorders.

Relevance: While structurally distinct from 1-benzyl-4-phenoxyphthalazine, the presence of the 1-benzyl moiety and the shared focus on modulating biological targets (thyroid hormone receptor in this case) suggests that exploring the pharmacological profile of 1-benzyl-4-phenoxyphthalazine might reveal interesting biological activities. []

Source

The synthesis and characterization of 1-benzyl-4-phenoxyphthalazine have been reported in various scientific studies, highlighting its derivatives and analogs. The compound is typically synthesized through methods involving the reaction of phthalazine derivatives with benzyl and phenoxy substituents, leading to compounds with potential therapeutic properties.

Classification

1-Benzyl-4-phenoxyphthalazine is classified as an organic heterocyclic compound. It falls under the category of phthalazines, which are bicyclic compounds containing nitrogen atoms in their ring structure. This classification is significant in understanding its chemical behavior and reactivity.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-4-phenoxyphthalazine typically involves several steps:

  1. Starting Materials: Common starting materials include phthalazine derivatives and suitable benzyl and phenoxy reagents.
  2. Reactions: The synthesis often employs nucleophilic substitution reactions where the phenoxy group can be introduced onto the phthalazine ring.
  3. Conditions: Reactions are usually conducted under reflux conditions in solvents such as ethanol or dimethylformamide, allowing for efficient interaction between reactants.

Technical Details

For example, one method involves the reaction of 4-benzylphthalazin-1(2H)-one with phenol derivatives under basic conditions to yield 1-benzyl-4-phenoxyphthalazine. The reaction conditions may require careful control of temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Data

Key data points regarding the molecular structure include:

  • Molecular Formula: C19H16N2O
  • Molecular Weight: Approximately 296.35 g/mol
  • Melting Point: Specific melting points can vary based on purity but are typically around 150–160 °C.
Chemical Reactions Analysis

Reactions

1-Benzyl-4-phenoxyphthalazine can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The compound can react with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.
  2. Reduction Reactions: The double bond in the phthalazine ring may be susceptible to reduction under certain conditions.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, potentially affecting the stability of the compound.

Technical Details

For instance, when subjected to strong acids, 1-benzyl-4-phenoxyphthalazine may hydrolyze to yield corresponding carboxylic acids, which can further participate in condensation reactions.

Mechanism of Action

The mechanism of action for 1-benzyl-4-phenoxyphthalazine is primarily related to its interaction with biological targets:

  1. Binding Affinity: The compound may exhibit binding affinity for specific receptors or enzymes, influencing cellular pathways.
  2. Inhibition Mechanism: It may act as an inhibitor by blocking active sites on target proteins, thereby modulating their activity.

Data from biological assays suggest that derivatives of this compound show potential as inhibitors in cancer cell lines, indicating a mechanism that involves disruption of proliferative signals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade upon exposure to strong acids or bases.
  • Reactivity: Reactivity is influenced by substituents on the phthalazine ring; electron-donating groups enhance nucleophilicity.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity during synthesis.

Applications

1-Benzyl-4-phenoxyphthalazine has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its activity against cancer cells and other diseases due to its ability to interact with biological targets.
  2. Pharmaceutical Development: Used as a scaffold for designing new drugs targeting androgen receptors or other pathways involved in disease processes.
  3. Research Tool: Serves as a model compound for studying phthalazine derivatives' chemical behavior and biological effects.
Introduction to Phthalazine Derivatives in Medicinal Chemistry

Historical Evolution of Phthalazine-Based Pharmacophores

The journey of phthalazine derivatives from laboratory curiosities to therapeutic candidates represents a significant chapter in medicinal chemistry. Early investigations focused on the inherent reactivity of the bicyclic phthalazine core (comprising a benzene ring fused with a pyridazine ring), recognized for its electron-deficient nature conducive to nucleophilic substitution. Initial synthetic efforts, dating to the mid-20th century, primarily yielded simple derivatives explored for dye chemistry and analytical applications, such as the chemiluminescent agent luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) [4] [6]. The pivotal shift towards pharmacology emerged with the discovery that specific substitutions unlocked potent bioactivity. The introduction of the benzyl group at the N1 position, as seen in 4-benzylphthalazin-1(2H)-one, proved particularly consequential. This modification significantly enhanced binding interactions with various biological targets, particularly enzymes and receptors, by increasing lipophilicity and enabling π-π stacking interactions within hydrophobic binding pockets [2] [6]. Concurrently, the exploration of diverse C4 substituents revealed the critical impact of this position on potency and selectivity. Replacing carbonyl oxygen or thiol groups with aryloxy moieties, specifically phenoxy, marked a key strategic advancement. This substitution pattern, exemplified by 1-benzyl-4-phenoxyphthalazine, emerged as a distinct pharmacophore. The phenoxy group, with its extended conjugated system and potential for hydrogen bonding via the ethereal oxygen, offered improved target engagement profiles compared to earlier C4 functionalities [3] [6] [9]. The evolution culminated in sophisticated, target-focused designs where both the 1-benzyl and 4-phenoxy groups were strategically optimized – for instance, introducing electron-withdrawing or donating groups on the benzyl phenyl ring or the phenoxy phenyl ring – to fine-tune electronic properties, steric bulk, and solubility, thereby enhancing drug-like properties and target affinity [2] [9].

Table 1: Key Milestones in Phthalazine Derivative Development for Therapeutics

Time PeriodKey AdvancementRepresentative Compounds/ScaffoldsPrimary Therapeutic Focus
Mid-20th CenturyDiscovery of core reactivity & early synthesisLuminol derivativesChemiluminescence, Diagnostics
1980s-1990sIntroduction of N1-benzyl substitution4-Benzylphthalazin-1(2H)-one derivativesAntimicrobial, Cardiotonic
Late 1990s-2000sExploration of C4-aryloxy substitution1-Benzyl-4-phenoxyphthalazine analogsAnticancer (Kinase inhibition), Hormone regulation
2000s-PresentRational design of dual-modified analogsOrtho-substituted benzyl/phenoxy derivatives, Piperazinyl-linked phthalazinesTargeted Oncology (VEGFR, AR antagonists), Enzyme Inhibition

The structural evolution of the 1-benzyl-4-phenoxyphthalazine scaffold highlights a progression from simple aromatic systems to complex, functionally enriched molecules. Early modifications involved straightforward alkylation or arylation reactions, such as the nucleophilic displacement of chlorine from 1,4-dichlorophthalazine to introduce the phenoxy group [4]. The synthesis of the 1-benzyl moiety typically involved alkylation of phthalazinones or direct substitution. Modern synthetic routes leverage multi-step processes, including:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-chloro-4-phenoxyphthalazine with benzylamines or reaction of 4-benzyl-1-chlorophthalazine with phenoxides [6] [9].
  • Cyclization Strategies: Formation of the phthalazine ring from substituted phthalaldehydes or phthalimides using hydrazine derivatives in the presence of benzyl and phenoxy precursors [3] [9].
  • Transition Metal-Catalyzed Coupling: Employing palladium or copper catalysts for C-C or C-O bond formation to attach complex benzyl or phenoxy groups post-core formation [9].The benzyl group primarily enhances target binding affinity through hydrophobic interactions and steric complementarity. Its phenyl ring can engage in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the target protein's binding pocket. Furthermore, substitution on the benzyl phenyl ring (ortho, meta, para) profoundly influences the molecule's conformation and electronic properties, thereby modulating potency and selectivity. For instance, ortho-substitution can restrict rotational freedom, potentially locking the molecule into a bioactive conformation [2]. The phenoxy group serves as a crucial linker and pharmacophore element. Its oxygen atom can act as a hydrogen bond acceptor, interacting with serine, threonine, or backbone amide protons in the target. The pendant phenyl ring extends the molecule's reach into specific sub-pockets within the binding site, contributing additional hydrophobic contacts or allowing for further derivatization to optimize interactions [3] [9]. The electronic nature (electron-donating or withdrawing) of substituents on this distal phenyl ring significantly impacts the molecule's interaction with charged or polar residues in the target active site [9].

Role of 1-Benzyl-4-phenoxyphthalazine in Targeted Drug Discovery

1-Benzyl-4-phenoxyphthalazine serves as a versatile molecular scaffold with demonstrated potential for inhibiting key pathological targets, primarily through structure-activity relationship (SAR) driven optimization. Its significance lies in its ability to interact with diverse binding sites:

  • Androgen Receptor (AR) Antagonism: The scaffold shows promise in targeting hormone-dependent cancers, particularly prostate cancer. Research indicates that derivatives bearing ortho-substitutions (e.g., nitro, amino, diethylamino) on the benzyl phenyl ring exhibit significant AR antagonistic activity. These substitutions are hypothesized to disrupt the receptor's active conformation, specifically interfering with the positioning of helix-12 (H12), which is crucial for coactivator recruitment and transcriptional activation. The phenoxy group acts as a key spacer, positioning the distal phenyl ring optimally within the binding pocket. Molecular modeling studies suggest that the phthalazine core occupies the ligand-binding domain (LBD), with the benzyl group extending into a hydrophobic sub-pocket, while the phenoxy linker and its phenyl ring engage polar and hydrophobic regions near the H12 hinge [2].

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: This scaffold is strategically positioned within the chemotype of phthalazine-based kinase inhibitors, drawing parallels to clinical candidates like Vatalanib (PTK787/ZK222584). The 1-benzyl-4-phenoxy motif contributes to binding within the ATP-binding cleft of VEGFR2. Optimization involves modifications similar to those applied to Vatalanib analogs:

  • Introduction of solubilizing groups (e.g., morpholinoethyl, piperazinylacetyl) on the phenoxy phenyl ring.
  • Incorporation of hydrogen-bond acceptors/donors on the benzyl or phenoxy phenyl rings to interact with key residues (e.g., Cys919, Glu885, Asp1046 in VEGFR2).Derivatives incorporating flexible linkers like acetyl-piperazine attached to the phenoxy phenyl ring have shown potent cytotoxic activity against cancer cell lines overexpressing VEGFR (e.g., MDA-MB-231, IC50 in nM range), demonstrating the scaffold's adaptability for anti-angiogenic therapy [9].

  • Poly (ADP-Ribose) Polymerase (PARP) Inhibition: While less directly reported for the exact 1-benzyl-4-phenoxy structure, the phthalazinone core is a hallmark of potent PARP inhibitors (e.g., Olaparib, Talazoparib). The 4-phenoxy substitution pattern offers a potential vector for mimicking the amide linker found in these drugs, interacting with the NAD+ binding site. The benzyl group could be explored to access hydrophobic regions adjacent to the catalytic site, suggesting unexplored potential for this specific scaffold in DNA damage response pathways [4].

Table 2: Target Selectivity Profile and Optimization Strategies for 1-Benzyl-4-phenoxyphthalazine Derivatives

Biological TargetKey Structural Modifications for ActivityReported Potency (Examples)Mechanistic Role of Scaffold Components
Androgen Receptor (AR)Ortho-substitution (NO₂, NH₂, NEt₂) on benzyl ring; Electron-withdrawing groups on phenoxy ringInhibition of DHT-dependent SC-3 cell proliferation (Compd 9, Ref 2: >70% inhibition at 10µM)Benzyl: Hydrophobic pocket binding; Phenoxy: Spacer/H-bond acceptor; Core: H-bonding with LBD
VEGFR2Piperazinyl-acetyl linker on phenoxy ring; Solubilizing groups (morpholino); Meta/para substitution on phenoxy phenylIC₅₀ = 0.84 nM (MDA-MB-231 cells, Compd 7a, Ref 9); VEGFR2 inhibition >95% (Compd 12b, Ref 3)Phenoxy phenyl: ATP pocket occupancy; Linker: Solubility/Binding extension; Benzyl: Hydrophobic region binding
Carbonic Anhydrase (CA)Sulfonamide/sulfamate group on benzyl or phenoxy ring (Hypothetical based on CAI design)Not explicitly reported for this core (Ref 10 context)Potential Zn²⁺ coordination via sulfonamide; Phenoxy/Benzyl: Hydrophobic groove binding

The scaffold's utility stems from its distinct pharmacophoric features:

  • Benzyl Group: Functions as a hydrophobic anchor, crucial for binding within hydrophobic pockets of target proteins (e.g., AR LBD, VEGFR2 back pocket). Its substituents significantly modulate potency and selectivity (e.g., ortho-substitution enhances AR antagonism by sterically hindering H12 positioning) [2].
  • Phenoxy Group: Acts as a conformational linker and hydrogen bond acceptor. The oxygen atom bridges the phthalazine core and the distal phenyl ring, influencing the molecule's overall topology. Its length and angle facilitate optimal placement of the distal ring into specific sub-pockets. The distal phenyl ring provides a platform for introducing secondary pharmacophores (e.g., solubilizing groups, hydrogen bond donors/acceptors, halogens) to enhance interactions with the target [3] [9].
  • Phthalazine Core: Serves as a planar, electron-deficient platform capable of engaging in π-π stacking interactions and hydrogen bonding (via N2 or carbonyl if present). Its substitution pattern (1-benzyl, 4-phenoxy) defines the spatial orientation of the key pharmacophores.

Recent research focuses on hybrid molecules and conformational restriction. Hybridization strategies involve linking the phenoxy phenyl ring to known pharmacophores (e.g., amino acids, peptide fragments, other heterocycles like triazoles or pyrimidines) to create dual-targeting inhibitors or improve pharmacokinetic properties [3] [6]. Conformational restriction, achieved through ortho-substitution on the benzyl ring or rigid linkers replacing the phenoxy group, aims to reduce the entropic penalty upon binding and improve target selectivity [2] [9].

Classification Within Nitrogen-Containing Heterocyclic Therapeutics

1-Benzyl-4-phenoxyphthalazine belongs to the phthalazine subclass within the broader category of diazanaphthalenes (benzodiazines). Its classification and differentiation from related structures are defined by its specific nitrogen atom positions and substitution patterns:

  • Core Structure: Phthalazine is a fused bicyclic system where a pyridazine ring (six-membered ring with nitrogen atoms at positions 1 and 2) is fused with a benzene ring. This contrasts with:
  • Cinnoline (benzocinnoline): N atoms at positions 1 and 2, but fusion bond differs (equivalent to 1,2-diazanaphthalene).
  • Quinazoline: N atoms at positions 1 and 3 (meta within the six-membered ring).
  • Quinoxaline: N atoms at positions 1 and 4 (para within the six-membered ring).The 1,4-diazanaphthalene structure of phthalazine imparts distinct electronic properties and reactivity compared to these isomers.

  • Therapeutic Category: Based on its primary investigated activities and structural analogy to clinical agents, 1-benzyl-4-phenoxyphthalazine and its optimized derivatives are classified primarily as:

  • Targeted Oncology Agents: Specifically falling under Signal Transduction Inhibitors (Kinase inhibitors like VEGFR2 inhibitors) and Hormone Therapy Agents (Androgen Receptor antagonists) [2] [9].
  • Enzyme Inhibitors: Its core places it within the structural family of inhibitors targeting enzymes like PARP and potentially CA (though specific data for the benzyl-phenoxy derivative is less direct) [4] [10].
  • Antimicrobial/Anti-inflammatory Agents: Earlier, simpler phthalazines demonstrated these activities, placing the core within this historical category, though modern derivatives focus more on oncology [4] [6].

Table 3: Classification of 1-Benzyl-4-phenoxyphthalazine Among Nitrogen Heterocyclic Therapeutics

Heterocycle ClassPrototype Drugs/AgentsKey Therapeutic UsesDistinctive Features vs. 1-Benzyl-4-phenoxyphthalazine
PhthalazinesZopolrestat (Aldose Reductase Inh.), Azelastine (Antihistamine), Vatalanib (VEGFR Inh.), Olaparib (PARP Inh.)Diabetes complications, Allergy, Oncology, OncologyCore: 1,4-Diazanaphthalene; 1-Benzyl-4-phenoxy substitution enables kinase/AR targeting
Pyridines/PyrimidinesImatinib (Kinase Inh.), Trimethoprim (Antibiotic), NicotineOncology, Infectious disease, AddictionSmaller monocyclic ring; Lacks fused benzene ring; Different N-count/position
Imidazoles/ BenzimidazolesKetoconazole (Antifungal), Omeprazole (PPI), Cimetidine (H₂ antagonist)Fungal infection, Ulcer, GERD5-membered ring with N; Often basic; Different target profile (enzymes, receptors)
QuinolinesChloroquine (Antimalarial), Ciprofloxacin (Antibiotic), Topotecan (Topo I Inh.)Malaria, Bacterial infection, OncologyFused 6-6 system with N in one ring only; Often contain carbonyl/carboxylic acid
PurinesAcyclovir (Antiviral), Mercaptopurine (Anticancer), CaffeineViral infection, Oncology, StimulantFused 5-6 system with four N atoms; Endogenous nucleotides; Different biosynthetic targets

Structure-Activity Relationship (SAR) Synopsis: The biological profile of 1-benzyl-4-phenoxyphthalazine derivatives is highly sensitive to substituent effects:

  • N1-Benzyl Group:
  • Unsubstituted Benzyl: Provides baseline activity, particularly for VEGFR2 inhibition.
  • Ortho-Substitution (e.g., NO₂, CN, OCH₃, alkyl): Critical for potent AR antagonism. Steric bulk at ortho-position disrupts H12 positioning. Electron-withdrawing groups (NO₂) may enhance interactions with specific polar residues.
  • Meta/Para-Substitution: Effects are more variable. Electron-donating groups (e.g., para-OMe) can improve VEGFR2 binding in some contexts, while polar groups may impact solubility or off-target interactions [2].
  • C4-Phenoxy Group:
  • Unsubstituted Phenoxy: Provides the essential linker and core binding contribution.
  • Substitution on Phenoxy Phenyl Ring (meta/para preferred):
  • Halogens (F, Cl): Enhance potency through hydrophobic interactions and potential halogen bonding.
  • Solubilizing groups (e.g., morpholino, piperazinyl, pyridyl): Dramatically improve cellular activity (e.g., nM IC₅₀ in VEGFR2 assays) by enhancing water solubility and potentially engaging in additional H-bonding.
  • Hydrogen bond donors/acceptors (e.g., CONH₂, NH₂, COOH): Can be used to target specific polar residues in the active site (e.g., in kinases or PARP) [3] [9].
  • Phthalazine Core Modifications: While less common for the 1-benzyl-4-phenoxy series, reduction (1,2,3,4-tetrahydrophthalazine) or introduction of carbonyl groups (phthalazinone) alters the electronic properties and planarity, significantly impacting target binding affinity and selectivity. Most potent derivatives retain the fully aromatic core [4] [6].

The 1-benzyl-4-phenoxyphthalazine scaffold occupies a unique niche within nitrogen heterocycles. Its fused diazanaphthalene core provides a stable, planar platform for multi-point interactions with diverse targets. The specific 1,4-disubstitution pattern with benzyl and phenoxy groups differentiates it pharmacologically from other benzodiazines and positions it as a privileged structure for developing inhibitors targeting growth factor signaling (VEGFR) and hormone signaling (AR) pathways in oncology, with potential expansion into other enzyme-targeted therapies.

Properties

CAS Number

155937-32-9

Product Name

1-Benzyl-4-phenoxyphthalazine

IUPAC Name

1-benzyl-4-phenoxyphthalazine

Molecular Formula

C21H16N2O

Molecular Weight

312.372

InChI

InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)15-20-18-13-7-8-14-19(18)21(23-22-20)24-17-11-5-2-6-12-17/h1-14H,15H2

InChI Key

XIGWBLYWIVICGT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.